molecular formula C11H11NO3 B1391840 2-(1-methyl-1H-indol-4-yloxy)acetic acid CAS No. 1093759-63-7

2-(1-methyl-1H-indol-4-yloxy)acetic acid

Cat. No.: B1391840
CAS No.: 1093759-63-7
M. Wt: 205.21 g/mol
InChI Key: BWHFSSFGKUEGNJ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-4-yloxy)acetic acid is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with a diverse range of biological targets . Researchers are particularly interested in indole-based compounds for their potential multi-target activities. Structurally, the acetic acid moiety attached via an ether linkage to the 1-methylindole core presents key functional groups that researchers can utilize for further chemical modification or to investigate structure-activity relationships (SAR). Indole derivatives have been extensively studied and reported in scientific literature to possess a wide spectrum of biological activities. These include anti-inflammatory, analgesic, and antipyretic properties, as demonstrated in related 4-substituted 1-methyl-1H-indazole compounds . Furthermore, indole compounds are investigated for their potential in treating metabolic disorders such as Type 2 diabetes and hyperglycemia by modulating targets like Peroxisome Proliferator-Activated Receptors (PPARs) . The broader class of indole derivatives also shows promise in other research areas, such as antiviral and anti-neurodegenerative applications . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with the care appropriate for all laboratory chemicals.

Properties

IUPAC Name

2-(1-methylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-6-5-8-9(12)3-2-4-10(8)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHFSSFGKUEGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Hydroxy-1-methylindole Intermediate

  • The 1-methylindole core is functionalized at the 4-position to introduce a hydroxyl group.
  • This can be achieved through selective electrophilic substitution or by demethylation of a protected intermediate.
  • Literature reports often start with 1-methylindole derivatives bearing a hydroxyl or protected hydroxyl group at the 4-position to facilitate subsequent ether formation.

Etherification via Alkylation with Haloacetic Esters

  • The 4-hydroxy-1-methylindole is reacted with ethyl bromoacetate or methyl bromoacetate in the presence of a base such as anhydrous potassium carbonate (K2CO3).
  • The reaction is typically conducted in dry acetone or DMF as solvent under reflux or elevated temperature conditions.
  • The base deprotonates the phenol, generating the phenolate ion, which then undergoes nucleophilic substitution with the haloacetate to form the ethyl or methyl 2-(1-methyl-1H-indol-4-yloxy)acetate intermediate.

Example Reaction Conditions:

Reagents Conditions Outcome
4-Hydroxy-1-methylindole K2CO3, ethyl bromoacetate Reflux in dry acetone, 40 h
or DMF, 60-70 °C, overnight Etherification to ester intermediate

Hydrolysis to this compound

  • The ester intermediate is subjected to basic hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of methanol, tetrahydrofuran (THF), and water.
  • The reaction is carried out at room temperature or slightly elevated temperature for 12-14 hours.
  • After completion, the mixture is acidified with a dilute acid (e.g., citric acid) to precipitate the free acid.
  • The product is extracted, dried, and purified, typically by recrystallization or chromatography.

Hydrolysis Conditions Table:

Hydrolysis Agent Solvent System Temperature Time Yield (%)
LiOH hydrate MeOH/THF/H2O (various ratios) 15-20 °C 14 hours ~50-60%

Purification and Characterization

  • The crude acid is purified by recrystallization from ethanol or by column chromatography.
  • Characterization includes NMR (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Representative Data from Literature

Step Compound Conditions/Notes Yield (%) Reference
Etherification with ethyl bromoacetate Ethyl 2-(1-methyl-1H-indol-4-yloxy)acetate K2CO3, reflux in acetone, 40 h 48-70%
Hydrolysis of ester This compound LiOH in MeOH/THF/H2O, 14 h, acidification 50-60%

Additional Notes on Preparation

  • The order of solvent addition and ensuring clarity of solutions is critical during formulation steps, especially when preparing in vivo formulations involving DMSO, PEG300, Tween 80, and corn oil as co-solvents to maintain solubility and stability.
  • Physical methods such as vortexing, ultrasound, or mild heating can aid dissolution during preparation.
  • The purity and stereochemistry (if applicable) should be confirmed by chromatographic and spectroscopic methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

2-(1H-Indol-4-yl)acetic Acid (CAS: 16176-74-2)
  • Structure : Lacks the methyl group at the indole nitrogen (N1) but retains the acetic acid at the 4-position.
  • Molecular Formula: C₁₀H₉NO₂; MW: 175.18 g/mol .
(1-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1)
  • Structure : Methyl group at N1 and acetic acid at the 3-position.
  • Molecular Formula: C₁₁H₁₁NO₂; MW: 189.21 g/mol .
  • Key Differences : The acetic acid group at the 3-position alters hydrogen-bonding interactions and spatial orientation, which may influence receptor binding in biological systems .

Alkyl Chain Modifications on the Indole Nitrogen

[(1-Isopropyl-1H-indol-4-yl)oxy]acetic Acid (CAS: 2108810-86-0)
  • Structure : Isopropyl group at N1 and oxyacetic acid at the 4-position.
  • Molecular Formula: C₁₃H₁₅NO₃; MW: 233.27 g/mol .
{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic Acid (CAS: 2108552-40-3)
  • Structure : 3-Methylbutyl chain at N1 and oxyacetic acid at the 4-position.
  • Molecular Formula: C₁₅H₁₉NO₃; MW: 261.32 g/mol .
  • Key Differences : Extended alkyl chains may improve pharmacokinetic profiles (e.g., half-life) but could introduce toxicity concerns due to metabolic byproducts .

Functional Group Variations

2-(4-Ethoxy-1H-indol-3-yl)acetic Acid (CAS: 191675-69-1)
  • Structure : Ethoxy group at the 4-position and acetic acid at the 3-position.
  • Molecular Formula: C₁₂H₁₃NO₃; MW: 219.24 g/mol .
2-(4-Acetamido-1H-indol-1-yl)acetic Acid (CAS: 1573548-32-9)
  • Structure : Acetamido group at the 4-position and acetic acid at the 1-position.
  • Molecular Formula : C₁₂H₁₂N₂O₃; MW : 232.24 g/mol .
  • Key Differences : The acetamido group adds hydrogen-bonding capacity and polarity, which may enhance target specificity but reduce blood-brain barrier permeability .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Pharmacological Implications
2-(1-Methyl-1H-indol-4-yloxy)acetic acid 1093759-63-7 C₁₁H₁₁NO₃ 205.22 N1-methyl, C4-oxyacetic acid Moderate Balanced solubility/permeability
2-(1H-Indol-4-yl)acetic acid 16176-74-2 C₁₀H₉NO₂ 175.18 C4-acetic acid High Improved solubility, reduced stability
[(1-Isopropyl-1H-indol-4-yl)oxy]acetic acid 2108810-86-0 C₁₃H₁₅NO₃ 233.27 N1-isopropyl, C4-oxyacetic acid Low Enhanced lipophilicity
2-(4-Ethoxy-1H-indol-3-yl)acetic acid 191675-69-1 C₁₂H₁₃NO₃ 219.24 C4-ethoxy, C3-acetic acid Moderate Altered electronic properties

Biological Activity

2-(1-methyl-1H-indol-4-yloxy)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a methyl group and an acetic acid moiety attached to the indole framework. The biological activity of this compound can be attributed to its interactions with various biological targets, including receptors and enzymes, leading to significant pharmacological effects.

  • Molecular Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 189.23 g/mol

The presence of functional groups such as the carboxylic acid and the indole moiety contributes to its chemical reactivity and potential therapeutic applications.

This compound interacts with multiple biological pathways:

  • Receptor Binding : This compound has been shown to bind with high affinity to various receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It exhibits enzyme inhibition or activation properties, which can modulate biochemical reactions crucial for cellular functions.
  • Gene Expression Regulation : The compound affects gene expression related to metabolic and immune responses, impacting overall cellular behavior.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : Indoles are known for their ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Anticancer Properties : Studies have demonstrated cytotoxic effects against various cancer cell lines, showcasing its potential as an anticancer agent. For instance, it has shown significant activity against melanoma and leukemia cell lines .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity, which may be useful in developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity :
    • A study evaluated the cytotoxicity of this compound against several cancer cell lines, revealing IC50 values that indicate potent anticancer properties. For example, it showed effectiveness against MDA-MB-435 (melanoma) with a notable growth inhibition percentage .
  • Antioxidant Studies :
    • Research highlighted the antioxidant capabilities of this compound, showing its potential to reduce oxidative stress markers in vitro.
  • Enzyme Inhibition :
    • Investigations into enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its role in metabolic regulation .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Properties
2-(1-Methylindol-2-yl)acetic acidIndole structure with acetic acidDifferent biological activity profiles
Indole-3-acetic acidNaturally occurring plant hormoneRole in plant growth regulation
5-Hydroxyindoleacetic acidHydroxyl group at position 5Metabolite of serotonin; involved in neurotransmission
3-Indolepropionic acidPropionic acid substitutionPotential neuroprotective effects

The distinct features of this compound lie in its specific methyl and oxy substituents on the indole framework, influencing both its chemical reactivity and biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-indol-4-yloxy)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of the indole oxygen with a methyl group followed by coupling to an acetic acid moiety. Key steps include protecting group strategies (e.g., tert-butyl esters) to prevent undesired side reactions. For example, regioselective bromination (as in 3-bromo-4-methoxyphenylacetic acid synthesis) highlights the importance of controlled reaction conditions and stoichiometry . Optimization may require adjusting solvent polarity (e.g., acetic acid for bromination) and temperature to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • FT-IR and FT-Raman : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and hydrogen bonding motifs .
  • NMR : ¹H and ¹³C NMR resolve substituent positions on the indole ring (e.g., methyl group at N1 and oxyacetic acid at C4).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. Hydrogen-bonded dimers, common in carboxylic acids, can be analyzed via R₂²(8) motifs .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to minimize oxidation. Avoid exposure to moisture due to the hygroscopic nature of carboxylic acids. Use amber vials to protect against light-induced decomposition, as indole derivatives are often photosensitive .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve discrepancies between experimental and theoretical vibrational spectra?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational modes. Discrepancies often arise from solvent effects or anharmonicity. Adjust computational parameters (e.g., scaling factors, solvation models) and cross-validate with experimental FT-IR/FT-Raman data. For example, 2-(1H-indol-3-yl)-2-oxoacetic acid studies demonstrate how combining DFT with spectroscopy clarifies tautomeric forms .

Q. What strategies address regioselectivity challenges during functionalization of the indole ring?

  • Methodological Answer :

  • Directing groups : Introduce electron-donating groups (e.g., methoxy) to steer electrophilic substitution to specific positions .
  • Metal catalysis : Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at C4 or C7 positions.
  • Protection/deprotection : Temporarily block reactive sites (e.g., N-methylation) to isolate desired products .

Q. How can crystallographic data be leveraged to analyze supramolecular interactions influencing physicochemical properties?

  • Methodological Answer : Refine X-ray data with SHELX software to identify hydrogen bonds, π-π stacking, and van der Waals interactions. For example, centrosymmetric hydrogen-bonded dimers in 3-bromo-4-methoxyphenylacetic acid significantly impact melting points and solubility . Use Mercury (CCDC) to visualize packing diagrams and quantify interaction energies.

Q. What experimental approaches reconcile contradictions in reaction mechanisms (e.g., unexpected by-products)?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Vary reaction temperature and time to favor one pathway.
  • Isolation and characterization : Use preparative HPLC or column chromatography to separate by-products, followed by MS/NMR for structural elucidation.
  • In situ monitoring : Employ techniques like ReactIR to track intermediate formation .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data between spectroscopic results and computational predictions?

  • Methodological Answer : Re-examine sample purity (e.g., via HPLC) and computational assumptions (e.g., gas-phase vs. solvated models). For vibrational spectra, compare experimental peaks with scaled DFT frequencies. In 2-(1H-indol-3-yl)-2-oxoacetic acid, discrepancies in C=O stretching frequencies were resolved by considering intermolecular hydrogen bonding in the solid state .

Q. What statistical methods validate crystallographic refinement quality?

  • Methodological Answer : Use SHELXL’s built-in metrics (e.g., R-factor, wR2, and goodness-of-fit). Apply Prince & Nicholson’s statistical tests to identify and exclude outlier reflections. Tools like FCF_filter ensure data integrity by flagging anomalous intensities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-methyl-1H-indol-4-yloxy)acetic acid
Reactant of Route 2
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2-(1-methyl-1H-indol-4-yloxy)acetic acid

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